N-(1-(furan-3-yl)propan-2-yl)-3-phenylpropanamide
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Overview
Description
N-(1-(furan-3-yl)propan-2-yl)-3-phenylpropanamide: is an organic compound that features a furan ring, a phenyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(furan-3-yl)propan-2-yl)-3-phenylpropanamide typically involves the reaction of furan derivatives with phenylpropanamide under specific conditions. One common method includes the use of metal-catalyzed reactions, such as Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biorefineries and biomass-derived furan platform chemicals can also be explored for sustainable production .
Chemical Reactions Analysis
Types of Reactions: N-(1-(furan-3-yl)propan-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced amide derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: N-(1-(furan-3-yl)propan-2-yl)-3-phenylpropanamide is used in the synthesis of various organic compounds and as an intermediate in complex chemical reactions .
Biology and Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of antimicrobial and anti-HIV agents. Its unique structure allows for strong binding to viral enzymes, potentially disrupting viral replication.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and as a precursor for other valuable chemicals .
Mechanism of Action
The mechanism of action of N-(1-(furan-3-yl)propan-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets. For instance, in its anti-HIV activity, the compound binds to viral enzymes, inhibiting their function and preventing viral replication. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
- N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide
- N-(1-(furan-3-yl)propan-2-yl)-9H-xanthene-9-carboxamide
Uniqueness: N-(1-(furan-3-yl)propan-2-yl)-3-phenylpropanamide is unique due to its combination of a furan ring and a phenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer better binding affinity and specificity for certain molecular targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-13(11-15-9-10-19-12-15)17-16(18)8-7-14-5-3-2-4-6-14/h2-6,9-10,12-13H,7-8,11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAKAPNVPAWXMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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